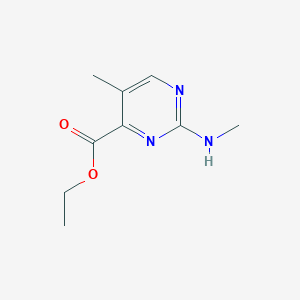

Ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate

Description

Properties

Molecular Formula |

C9H13N3O2 |

|---|---|

Molecular Weight |

195.22 g/mol |

IUPAC Name |

ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate |

InChI |

InChI=1S/C9H13N3O2/c1-4-14-8(13)7-6(2)5-11-9(10-3)12-7/h5H,4H2,1-3H3,(H,10,11,12) |

InChI Key |

QCJWZDQPEAYSFC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate typically involves the reaction of pyrimidine derivatives with appropriate reagents. One common method involves the reaction of 4-methyl-2-methylthiopyrimidine with ethyl acetate under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include cyanide ions and other nucleophiles, typically under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed:

Nucleophilic Substitution: Products include various substituted pyrimidine derivatives.

Oxidation: Oxidized products include pyrimidine N-oxides and other related compounds.

Scientific Research Applications

Ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate is a pyrimidine derivative with various applications in scientific research, including medicinal chemistry, organic synthesis, and biological studies. It has a molecular weight of 195.22 g/mol and the molecular formula .

Scientific Research Applications

This compound is used in several scientific research applications:

- Medicinal Chemistry It is used in the development of antiviral, anticancer, and antimicrobial agents.

- Organic Synthesis It serves as a building block for synthesizing more complex molecules.

- Biological Studies It is used in studies related to enzyme inhibition and receptor binding. Studies have shown it can inhibit key transcription factors involved in inflammatory responses.

Chemical Reactions

This compound undergoes various chemical reactions:

- Nucleophilic Substitution The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles. Common reagents include cyanide ions and other nucleophiles, typically under basic conditions, forming various substituted pyrimidine derivatives.

- Oxidation and Reduction The compound can be oxidized or reduced under specific conditions to form different derivatives. Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used, and oxidized products include pyrimidine N-oxides and other related compounds.

Therapeutic Applications

Given its ability to modulate inflammatory responses and gene expression, this compound holds potential for therapeutic applications in conditions such as autoimmune diseases, cancer, and other inflammatory disorders. Its role as an inhibitor of key transcription factors positions it as a candidate for further drug development.

Case Studies

- Anti-inflammatory Effects A study demonstrated that this compound effectively reduced cytokine release in response to inflammatory stimuli in vitro, suggesting its utility in treating inflammatory diseases.

- Cancer Research In another investigation, this compound was shown to inhibit cell proliferation in cancer cell lines by blocking NF-κB signaling pathways, which are frequently upregulated in various cancers.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. For example, it may inhibit DNA synthesis by targeting specific enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Notes:

- Methylamino vs. Methylthio/Amino Groups: The methylamino group at the 2-position (main compound) enhances hydrogen-bonding capacity compared to methylthio (electron-withdrawing) or simple amino groups. This impacts solubility and target binding .

- Chloro vs.

Biological Activity

Ethyl 5-methyl-2-(methylamino)pyrimidine-4-carboxylate is a pyrimidine derivative that exhibits significant biological activity, particularly in the modulation of gene expression and inflammatory responses. This article provides an overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C_9H_12N_4O_2 and a molecular weight of approximately 196.22 g/mol. The compound features a pyrimidine ring with substitutions that include an ethyl ester at the carboxyl group and a methylamino group at the 2-position. This structural configuration is crucial for its biological activity, particularly in inhibiting transcription factors involved in inflammatory pathways.

Inhibition of Transcription Factors

Research indicates that this compound acts as an inhibitor of transcriptional activation pathways, specifically targeting AP-1 and NF-κB mediated gene expression. In studies involving Jurkat T cells, this compound demonstrated the ability to suppress the activation of these transcription factors, which play critical roles in inflammation and cancer progression .

Table 1: Biological Activity Summary

| Activity Type | Targeted Pathway | Effect |

|---|---|---|

| Transcription Factor Inhibition | AP-1 | Suppression of gene expression |

| NF-κB | Inhibition of inflammatory response | |

| Cytokine Release | Reduction in pro-inflammatory cytokines |

Structure-Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives suggest that modifications at specific positions on the pyrimidine ring can significantly influence biological activity. For instance, the presence of the methylamino group at the 2-position is essential for its inhibitory effects on transcription factors. Similar structural analogs have been explored to enhance potency and selectivity against various biological targets.

Table 2: SAR Insights

| Compound Structure | Activity Level | Notes |

|---|---|---|

| This compound | High | Effective against AP-1 and NF-κB |

| Ethyl 2-(methylamino)-4-trifluoromethylpyrimidine-5-carboxylate | Moderate | Similar inhibitory profile |

| Ethyl 5-methylpyrimidine derivatives | Variable | Activity depends on substituents |

Therapeutic Applications

Given its ability to modulate inflammatory responses and gene expression, this compound holds potential for therapeutic applications in conditions such as autoimmune diseases, cancer, and other inflammatory disorders. Its role as an inhibitor of key transcription factors positions it as a candidate for further drug development.

Case Studies

- Anti-inflammatory Effects : A study demonstrated that this compound effectively reduced cytokine release in response to inflammatory stimuli in vitro, suggesting its utility in treating inflammatory diseases.

- Cancer Research : In another investigation, this compound was shown to inhibit cell proliferation in cancer cell lines by blocking NF-κB signaling pathways, which are frequently upregulated in various cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.